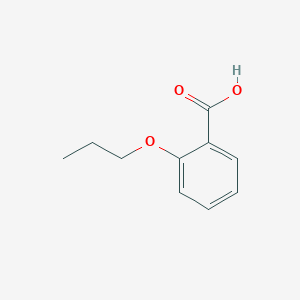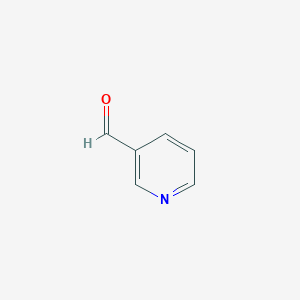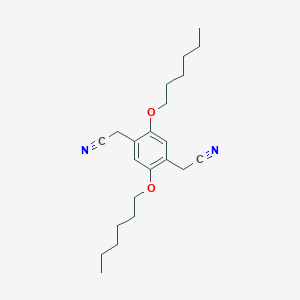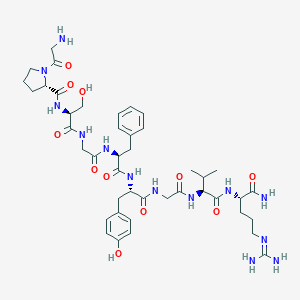
Locustatachykinin I
Overview
Description
Locustatachykinin I is a myotropic neuropeptide isolated from the brain and corpora-cardiaca complexes of the locust, Locusta migratoria . It belongs to the tachykinin family, which is known for its role in muscle contraction and neurotransmission. This compound exhibits sequence homology with vertebrate tachykinins, such as substance P, and is involved in various regulatory functions within the insect nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Locustatachykinin I can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the peptide from locust brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes. The extraction process includes homogenization of the tissue, followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Locustatachykinin I primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used in SPPS.
Cleavage and Deprotection: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products: The major product of these reactions is the fully synthesized and purified this compound peptide .
Scientific Research Applications
Locustatachykinin I has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in insect neurobiology and muscle contraction.
Medicine: Explored for its potential as a bioactive peptide in drug development.
Industry: Utilized in the development of insect control agents by targeting the locust nervous system.
Mechanism of Action
Locustatachykinin I exerts its effects by binding to specific tachykinin receptors on target cells. This binding triggers a cascade of intracellular events, leading to muscle contraction and neurotransmission. The peptide’s molecular targets include G-protein-coupled receptors (GPCRs) that activate second messenger pathways, such as the phosphoinositide pathway .
Comparison with Similar Compounds
Locustatachykinin II: Another myotropic peptide isolated from locusts with similar sequence homology and biological activity.
Leucokinin: A myotropic peptide found in cockroaches with distinct immunoreactivity and distribution in the insect brain.
Uniqueness: Locustatachykinin I is unique due to its specific sequence and high potency in inducing muscle contraction in locusts. Its widespread distribution in the locust brain and its role in signal transfer and regulation further distinguish it from other similar peptides .
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHUTTNZGVKOKQ-LINCNNNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126985-97-5 | |
| Record name | Locustatachykinin I protein, Locusta migratoria | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Locustatachykinin I and where is it found?
A1: this compound (LomTK I) is a neuropeptide belonging to the tachykinin-related peptide (TRP) family. It was first isolated from the brain and corpora cardiaca of the locust Locusta migratoria []. Research has revealed the presence of LomTK I and related peptides in a variety of insects, including locusts, cockroaches, moths, and blowflies [, , , , , , , , ].
Q2: What is the distribution of LomTK I-like immunoreactive neurons in the locust nervous system?
A2: LomTK I-like immunoreactive (LomTK-LI) neurons are widely distributed in the locust central nervous system. In the brain, they are found in the protocerebrum, deutocerebrum, and tritocerebrum, with projections to areas like the central complex, mushroom bodies, antennal lobes, and optic lobes [, , ]. The thoracic and abdominal ganglia also contain LomTK-LI interneurons [].
Q3: How does the distribution of LomTK-LI neurons differ between insect species?
A3: While LomTK-LI neurons are found in the stomatogastric nervous systems of both Periplaneta americana and Leucophaea maderae, only P. americana shows efferent LomTK-LI fibers innervating foregut muscles []. This species-specific difference correlates with the myostimulatory action of LomTK I observed in the P. americana foregut, but not in L. maderae [].
Q4: Does LomTK I play a role in the insect intestine?
A4: Yes, LomTK I-like immunoreactivity is detected in endocrine cells of the midgut in blowflies and cockroaches, suggesting a regulatory role in intestinal function [, ].
Q5: What other neuropeptides are found in neurons containing LomTK-LI material?
A5: Colocalization studies have shown that some LomTK-LI neurons also contain other neuroactive substances. For example, in the locust central complex, some neurons co-express LomTK I/II and octopamine, while others co-express LomTK I/II and γ-aminobutyric acid (GABA) []. In the cockroach Leucophaea maderae, some fibers innervating the foregut muscle show colocalization of LomTK I-like and proctolin immunoreactivity [].
Q6: How does the number and distribution of LomTK I-immunoreactive neurons change during insect development?
A6: In the moth Spodoptera litura, the number of LomTK I-immunoreactive neurons increases during larval development, peaks in the fourth instar larva, and then decreases in the pupa []. The localization of these neurons also changes, becoming more restricted to specific cerebral neuromeres in the adult moth brain []. Similarly, in the blowfly Calliphora vomitoria, the number of LomTK-immunoreactive neurons and endocrine cells is lower in larvae compared to adults [].
Q7: Are there any peptides similar to LomTK I found in other invertebrates?
A7: Yes, two novel tachykinin-related peptides, named Cancer borealis tachykinin-related peptide Ia and Ib (CabTRP Ia and Ib), have been isolated from the nervous system of the crab Cancer borealis []. These peptides share sequence similarities with LomTK I and exhibit myoactivity in a cockroach hindgut muscle contraction bioassay [].
Q8: What are the potential functions of LomTK I in insects?
A8: The widespread distribution of LomTK-LI neurons in insect nervous systems suggests multiple roles for LomTK I. The presence of LomTK-LI interneurons points to a role as a neurotransmitter or neuromodulator within the central nervous system [, ]. The presence of LomTK-LI fibers innervating muscles in the foregut and midgut suggests involvement in the control of gut motility [, ]. Additionally, LomTK I has been implicated in the release of adipokinetic hormone from locust corpora cardiaca [].
Q9: What research methods have been used to study LomTK I?
A9: A range of techniques has been employed to investigate LomTK I, including:* Immunocytochemistry: This technique uses antibodies to visualize the location of LomTK-LI neurons and fibers in insect tissues [, , , , , , , , ].* High-performance liquid chromatography (HPLC): This technique separates peptide mixtures based on their chemical properties, allowing for the identification and quantification of LomTK I and related peptides in tissue extracts [, , , ].* Radioimmunoassay (RIA): This technique uses antibodies to quantify the amount of LomTK I-like immunoreactive material in tissue extracts [, , ]. * Bioassays: These assays measure the biological activity of LomTK I and related peptides, such as their ability to stimulate muscle contractions [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


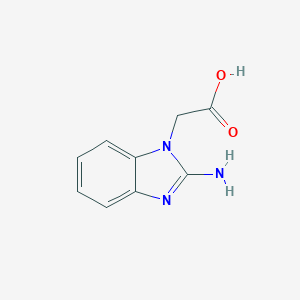
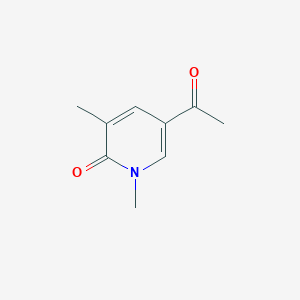
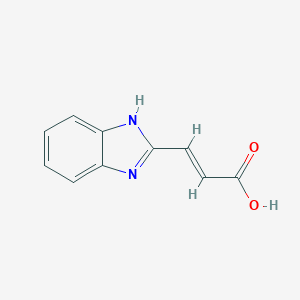
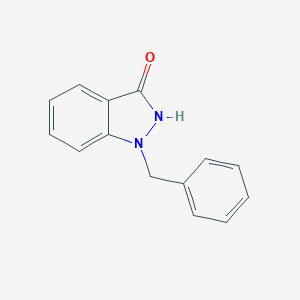
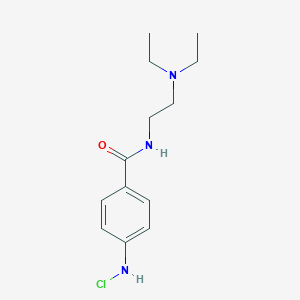
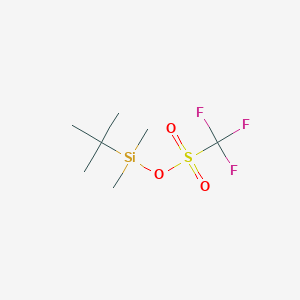
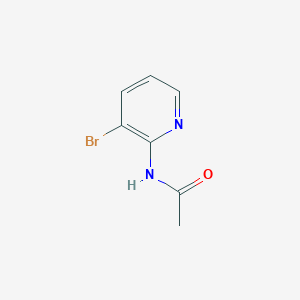



![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)
